N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide
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Description
N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, also known as compound X, is a novel small molecule that has shown potential in various scientific research applications.
Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of derivatives related to N-(4-isopropoxybenzyl)-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide, exploring their structural features and chemical properties. These studies involve the preparation of novel non-peptide CCR5 antagonists through various chemical reactions, including elimination, reduction, and bromination, with their structures confirmed via NMR, MS, and other analytical techniques (Cheng De-ju, 2014) (H. Bi, 2014).
Bioactivity Studies
Benzamide derivatives have been studied for their antibacterial activities, with certain compounds showing promising results against strains such as Escherichia coli and Staphylococcus aureus. Metal complexes of these derivatives have also been synthesized, offering insights into their potential as antimicrobial agents (E. Khatiwora et al., 2013).
Another focus has been on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. These studies explore their effects on gastrointestinal motility, indicating potential applications in treating gastrointestinal disorders (S. Sonda et al., 2004).
Antimicrobial resistance studies involving substituted 2-aminobenzothiazoles derivatives have been conducted, highlighting their docking properties and antimicrobial activity. This research suggests a pathway towards designing more potent derivatives for antimicrobial use (D. G. Anuse et al., 2019).
Pharmacokinetic and Pharmacodynamic Analysis
- Investigations into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors reveal the impact of hydrolysis-mediated clearance on their efficacy. Such studies are crucial for understanding the metabolic stability and potential therapeutic applications of these compounds (Y. Teffera et al., 2013).
In Vitro Activity Studies
- The in vitro tocolytic activity of specific benzamides has been evaluated, indicating their potential in inhibiting uterine contractions and suggesting a research direction for new therapeutic agents in obstetrics (Okunrobo O. Lucky et al., 2009).
properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-20-8-13-26(21(2)16-20)32-28(36)19-35-29(23-9-11-24(31)12-10-23)33-27-18-34(15-14-25(27)30(35)37)17-22-6-4-3-5-7-22/h3-13,16H,14-15,17-19H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDBFRSFLNYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.